Cas no 2228558-70-9 (1-(5-bromothiophen-3-yl)cyclobutylmethanol)

1-(5-Bromothiophen-3-yl)cyclobutylmethanol is a brominated thiophene derivative featuring a cyclobutylmethanol substituent, offering versatile utility in synthetic organic chemistry. Its distinct structure, combining a bromothiophene moiety with a functionalized cyclobutane ring, makes it a valuable intermediate for constructing complex heterocyclic frameworks. The bromine atom provides a reactive site for cross-coupling reactions, such as Suzuki or Stille couplings, while the hydroxymethyl group enables further derivatization. This compound is particularly useful in pharmaceutical and materials science research, where precise molecular modifications are required. Its stability and well-defined reactivity profile ensure consistent performance in synthetic applications.
1-(5-bromothiophen-3-yl)cyclobutylmethanol structure
2228558-70-9 structure
Product Name:1-(5-bromothiophen-3-yl)cyclobutylmethanol
CAS No:2228558-70-9
MF:C9H11BrOS
MW:247.152040719986
CID:5927370
PubChem ID:165711407
Update Time:2025-05-25

1-(5-bromothiophen-3-yl)cyclobutylmethanol Chemical and Physical Properties

Names and Identifiers

    • 1-(5-bromothiophen-3-yl)cyclobutylmethanol
    • [1-(5-bromothiophen-3-yl)cyclobutyl]methanol
    • 2228558-70-9
    • EN300-1918495
    • Inchi: 1S/C9H11BrOS/c10-8-4-7(5-12-8)9(6-11)2-1-3-9/h4-5,11H,1-3,6H2
    • InChI Key: BLYBPTSNUFZNAO-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=CS1)C1(CO)CCC1

Computed Properties

  • Exact Mass: 245.97140g/mol
  • Monoisotopic Mass: 245.97140g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 48.5Ų

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Additional information on 1-(5-bromothiophen-3-yl)cyclobutylmethanol

Introduction to 1-(5-bromothiophen-3-yl)cyclobutylmethanol (CAS No. 2228558-70-9)

1-(5-bromothiophen-3-yl)cyclobutylmethanol, identified by its CAS number 2228558-70-9, is a significant compound in the field of pharmaceutical chemistry and organic synthesis. This molecule, featuring a cyclobutylmethanol moiety linked to a brominated thiophene ring, has garnered attention due to its potential applications in drug discovery and material science. The structural uniqueness of this compound lies in the combination of a cycloalkyl group with an aromatic heterocycle, which makes it a versatile intermediate for various synthetic pathways.

The bromothiophene component of 1-(5-bromothiophen-3-yl)cyclobutylmethanol is particularly noteworthy, as bromothiophenes are widely used in the synthesis of pharmaceuticals and agrochemicals. The presence of the bromine atom enhances the reactivity of the thiophene ring, allowing for further functionalization through cross-coupling reactions such as Suzuki or Heck couplings. These reactions are pivotal in constructing complex molecular architectures, which are often required in the development of novel therapeutic agents.

In recent years, there has been a surge in research focused on heterocyclic compounds due to their diverse biological activities. The cyclobutylmethanol moiety in 1-(5-bromothiophen-3-yl)cyclobutylmethanol introduces a rigid structure that can influence the pharmacokinetic properties of derived compounds. This rigidity can lead to improved metabolic stability and bioavailability, which are critical factors in drug design. Furthermore, the combination of a thiophene ring with a cyclobutyl group creates a scaffold that can interact with biological targets in unique ways, potentially leading to the discovery of new drugs with enhanced efficacy and reduced side effects.

One of the most promising applications of 1-(5-bromothiophen-3-yl)cyclobutylmethanol is in the field of anticancer research. Thiophene derivatives have shown significant promise as anticancer agents due to their ability to inhibit key enzymes involved in tumor growth and progression. The bromine atom on the thiophene ring allows for further modifications that can enhance binding affinity to biological targets such as kinases and transcription factors. Recent studies have demonstrated that compounds incorporating bromothiophene moieties can selectively target cancer cells while minimizing toxicity to healthy cells, making them attractive candidates for further development.

The synthesis of 1-(5-bromothiophen-3-yl)cyclobutylmethanol involves multiple steps, each requiring careful optimization to ensure high yield and purity. The key step involves the coupling of a bromothiophene derivative with a cyclobutyl alcohol precursor under controlled conditions. Advances in catalytic systems have enabled more efficient and sustainable synthetic routes, reducing the environmental impact of producing this compound. For instance, palladium-catalyzed cross-coupling reactions have been employed to achieve high selectivity and yield, making the process more scalable for industrial applications.

Another area where 1-(5-bromothiophen-3-yl)cyclobutylmethanol shows promise is in materials science. The unique electronic properties of thiophene derivatives make them suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The cyclobutyl group can influence the electron delocalization within the molecule, affecting its optoelectronic characteristics. Researchers are exploring ways to incorporate this compound into novel materials that could improve device performance and efficiency. The ability to functionalize both the thiophene and cyclobutyl moieties allows for fine-tuning of these properties, opening up new possibilities for advanced material design.

The growing interest in heterocyclic compounds like 1-(5-bromothiophen-3-yl)cyclobutylmethanol is also driven by their potential in drug delivery systems. The structural features of this compound make it an excellent candidate for developing targeted drug delivery vehicles. For example, its rigid framework can be engineered to interact with specific biological receptors, ensuring that therapeutic agents are delivered to their intended targets with minimal off-target effects. Additionally, the presence of functional groups on both the thiophene and cyclobutyl moieties allows for modifications that can enhance stability and controlled release profiles.

In conclusion, 1-(5-bromothiophen-3-yl)cyclobutylmethanol (CAS No. 2228558-70-9) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features enable diverse applications, from anticancer drugs to advanced electronic materials. The ongoing research into this compound highlights its importance as a building block for innovative chemical synthesis and drug development strategies.

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